molecular formula C7H7BrO4S B3034088 3-Bromo-4-methoxybenzene-1-sulfonic acid CAS No. 1368516-55-5

3-Bromo-4-methoxybenzene-1-sulfonic acid

Cat. No.: B3034088
CAS No.: 1368516-55-5
M. Wt: 267.1 g/mol
InChI Key: ZPEIYQRXTBCRFA-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxybenzene-1-sulfonic acid is an organosulfur compound with the molecular formula C7H7BrO4S and a molecular weight of 267.1 g/mol. This compound is known for its utility in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxybenzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-methoxybenzenesulfonic acid using bromine in the presence of a catalyst such as iron(III) bromide . The reaction conditions usually require a controlled temperature to ensure the selective substitution at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxybenzene-1-sulfonic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones under specific conditions.

Common Reagents and Conditions

    Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

Scientific Research Applications

3-Bromo-4-methoxybenzene-1-sulfonic acid is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxybenzene-1-sulfonic acid involves its ability to participate in electrophilic aromatic substitution reactions. The bromine and methoxy groups influence the reactivity and orientation of the compound in these reactions. The sulfonic acid group enhances the compound’s solubility in water, making it useful in various aqueous reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoanisole: Similar structure but lacks the sulfonic acid group, making it less soluble in water.

    3-Bromo-4-methoxybenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonic acid group, leading to different reactivity and applications.

Uniqueness

3-Bromo-4-methoxybenzene-1-sulfonic acid is unique due to the presence of both bromine and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and industrial applications.

Biological Activity

3-Bromo-4-methoxybenzene-1-sulfonic acid is a compound of significant interest in both organic synthesis and biological research. Its unique structural features, including a bromine atom and a methoxy group, contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C7H7BrO3S\text{C}_7\text{H}_7\text{BrO}_3\text{S}

This compound features a sulfonic acid group, which enhances its solubility in water and its interaction with biological molecules. The presence of the bromine atom allows for electrophilic substitution reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Covalent Bond Formation : The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity.
  • Electrophilic Aromatic Substitution : The bromine atom participates in electrophilic substitution reactions, leading to the formation of new compounds with varied biological activities .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
  • Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. It has been evaluated for cytotoxicity against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound showed moderate cytotoxic effects with IC50 values ranging from 50 to 100 μM .
  • Inhibition of Enzymatic Activity : The compound has been explored for its potential to inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes. This inhibition could lead to reduced inflammation and tumor growth .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against common pathogens. The compound was tested using the disk diffusion method, revealing zones of inhibition comparable to standard antibiotics.

Bacterial StrainZone of Inhibition (mm)Comparison Antibiotic
Staphylococcus aureus15Penicillin
Escherichia coli12Ampicillin

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on MCF-7 and PC-3 cell lines using the MTT assay.

Cell LineIC50 (μM)Mechanism of Action
MCF-775Induction of apoptosis
PC-385Inhibition of COX enzymes

Properties

IUPAC Name

3-bromo-4-methoxybenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO4S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEIYQRXTBCRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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